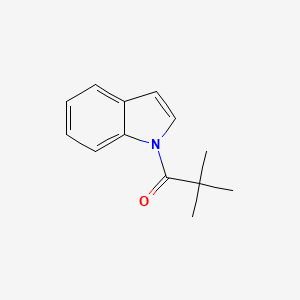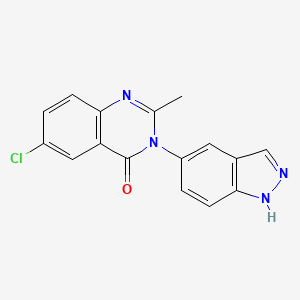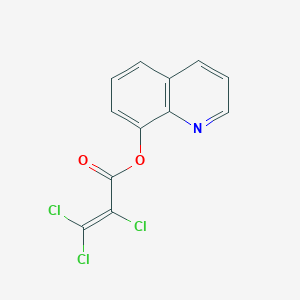![molecular formula C10H10N4OS B12531612 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, along with a methoxyphenyl group attached to the triazole ring.
Méthodes De Préparation
The synthesis of 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antibacterial, antifungal, and anticancer agent. .
Biological Research: The compound has been used in studies investigating its interaction with DNA and proteins, providing insights into its mechanism of action at the molecular level.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism, leading to the disruption of essential cellular processes. Additionally, its interaction with DNA can result in the inhibition of DNA replication and transcription, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antifungal and antibacterial properties.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show diverse biological activities and are used in various medicinal and industrial applications.
Triazolothiadiazine Derivatives: These compounds have a similar fused ring structure and are studied for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole and thiadiazole rings, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N4OS |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H10N4OS/c1-15-8-5-3-2-4-7(8)9-12-13-10-14(9)11-6-16-10/h2-5,11H,6H2,1H3 |
Clé InChI |
AFMKFKKHDZRFAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C3N2NCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)

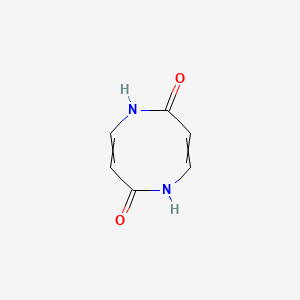

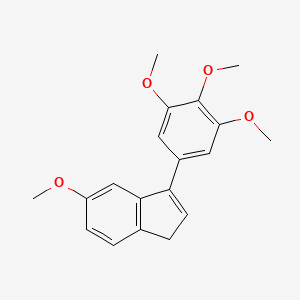
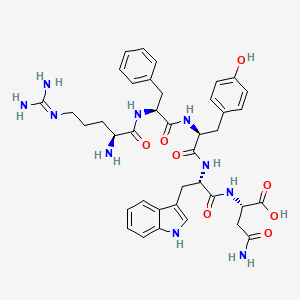

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
